2-Naphthol, 3-ethyl-
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Overview
Description
2-Naphthol, 3-ethyl- is a derivative of 2-naphthol, which is a fluorescent colorless (or occasionally yellow) crystalline solid with the formula C10H7OH. It is an isomer of 1-naphthol, differing by the location of the hydroxyl group on the naphthalene ring. The naphthols are naphthalene homologues of phenol, but more reactive .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-naphthol, 3-ethyl- typically involves the alkylation of 2-naphthol. One common method is the Friedel-Crafts alkylation, where 2-naphthol reacts with ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve refluxing the mixture in an inert solvent like dichloromethane .
Industrial Production Methods: Industrial production of 2-naphthol, 3-ethyl- follows similar synthetic routes but on a larger scale. The process involves the sulfonation of naphthalene in sulfuric acid, followed by the alkylation step. The sulfonic acid group is then cleaved in molten sodium hydroxide, and the product is neutralized with acid to give 2-naphthol .
Chemical Reactions Analysis
Types of Reactions: 2-Naphthol, 3-ethyl- undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: It can be reduced to form dihydro derivatives.
Substitution: It undergoes electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Major Products:
Oxidation: Quinones
Reduction: Dihydro derivatives
Substitution: Nitro and halogenated derivatives
Scientific Research Applications
2-Naphthol, 3-ethyl- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-naphthol, 3-ethyl- involves its interaction with various molecular targets and pathways. Its hydroxyl group allows it to participate in hydrogen bonding and other interactions with biological molecules. It can act as an enzyme inhibitor or activator, depending on the specific target. The compound’s electron-rich aromatic structure also enables it to undergo redox reactions, which can influence cellular processes .
Comparison with Similar Compounds
1-Naphthol: An isomer with the hydroxyl group at the 1-position.
2-Naphthol: The parent compound with the hydroxyl group at the 2-position.
3-Ethylphenol: A phenol derivative with an ethyl group at the 3-position.
Uniqueness: 2-Naphthol, 3-ethyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its reactivity and applications differ from those of its isomers and other similar compounds, making it valuable in various fields of research and industry .
Biological Activity
2-Naphthol, 3-ethyl- is a derivative of naphthol, a compound known for its diverse biological activities. This article provides a comprehensive overview of the biological activity of 2-Naphthol, 3-ethyl-, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
2-Naphthol, 3-ethyl- has the chemical formula C12H12O and is characterized by an ethyl group attached to the naphthol structure. The presence of this ethyl group can influence the compound's solubility, reactivity, and biological interactions.
Mechanisms of Biological Activity
The biological activity of 2-Naphthol, 3-ethyl- can be attributed to several mechanisms:
- Antioxidant Activity : Naphthol derivatives are known for their ability to scavenge free radicals, thereby reducing oxidative stress in cells. This property is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.
- Antimicrobial Properties : Studies have indicated that naphthol derivatives exhibit antimicrobial activity against various pathogens. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways .
- Enzyme Inhibition : 2-Naphthol derivatives can act as inhibitors of specific enzymes, such as acetylcholinesterase. This inhibition can lead to increased levels of neurotransmitters in the synaptic cleft, potentially benefiting conditions like Alzheimer's disease.
- Anti-inflammatory Effects : Research suggests that compounds like 2-Naphthol, 3-ethyl- may modulate inflammatory pathways, reducing the production of pro-inflammatory cytokines .
Antioxidant Activity
A study investigating the antioxidant potential of various naphthol derivatives found that 2-Naphthol, 3-ethyl- demonstrated significant free radical scavenging activity in vitro. The compound was effective in reducing lipid peroxidation levels in cellular models, indicating its potential protective effects against oxidative stress-related damage.
Antimicrobial Efficacy
In a series of experiments evaluating the antimicrobial properties of naphthol derivatives, 2-Naphthol, 3-ethyl- exhibited notable activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to be comparable to standard antibiotics, suggesting its potential as a natural antimicrobial agent .
Enzyme Inhibition Studies
Research focusing on the inhibition of acetylcholinesterase by naphthol derivatives revealed that 2-Naphthol, 3-ethyl- effectively inhibited enzyme activity in a dose-dependent manner. This finding supports further exploration into its use for enhancing cholinergic transmission in neurodegenerative diseases.
Data Tables
Properties
CAS No. |
17324-05-9 |
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Molecular Formula |
C12H12O |
Molecular Weight |
172.22 g/mol |
IUPAC Name |
3-ethylnaphthalen-2-ol |
InChI |
InChI=1S/C12H12O/c1-2-9-7-10-5-3-4-6-11(10)8-12(9)13/h3-8,13H,2H2,1H3 |
InChI Key |
ZJBZNNMDSRPZNP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=CC=CC=C2C=C1O |
Origin of Product |
United States |
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